1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-1-2-14-8(15-7)16-4-6(3-13)5-16/h1-2,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZPBWBPRRZWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=N2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
The azetidine ring is often synthesized via intramolecular cyclization of γ-amino nitriles or γ-amino alcohols. For example, 3-aminopropanenitrile derivatives undergo base-mediated cyclization to form azetidine-3-carbonitrile. In one protocol, 3-chloropropionitrile reacts with benzylamine to form a γ-amino nitrile intermediate, which cyclizes under basic conditions (e.g., K2CO3 in DMF) to yield 1-benzylazetidine-3-carbonitrile. Subsequent hydrogenolysis removes the benzyl protecting group, yielding the free azetidine-3-carbonitrile.
Key Data :
Intramolecular Nucleophilic Substitution
Azetidine formation via intramolecular SN2 displacement is exemplified by the reaction of 3-bromo-1-(tosyl)azetidine with sodium cyanide. The tosyl group acts as a temporary protecting group, and displacement of bromide by cyanide affords azetidine-3-carbonitrile after deprotection.
Optimization Insight :
- Solvent polarity significantly impacts reaction rates. DMSO accelerates displacement but increases side reactions.
- Yield: 58% (with 20% recovered starting material).
Substitution Reactions on Preformed Azetidine Cores
Coupling with Halopyrimidines
The pyrimidine moiety is introduced via SNAr between azetidine-3-carbonitrile and 2-chloro-4-(trifluoromethyl)pyrimidine . This reaction requires activation of the pyrimidine’s C2 position, typically achieved using Lewis acids (e.g., ZnCl2) or polar aprotic solvents (e.g., DMF).
Representative Protocol :
- Azetidine-3-carbonitrile (1.0 equiv), 2-chloro-4-(trifluoromethyl)pyrimidine (1.2 equiv), and K2CO3 (2.0 equiv) are refluxed in DMF for 24 h.
- Purification via silica chromatography yields the target compound.
Protecting Group Strategies
To prevent over-alkylation, the azetidine nitrogen is often protected during pyrimidine coupling. The tert-butoxycarbonyl (Boc) group is preferred due to its stability under basic conditions and facile removal with trifluoroacetic acid (TFA). For example:
- 1-Boc-azetidine-3-carbonitrile is reacted with 2-chloro-4-(trifluoromethyl)pyrimidine.
- Deprotection with TFA in dichloromethane affords the final product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| SNAr with Boc protection | 78 | 95 | High | Boc removal requires TFA |
| Direct cyclization | 68 | 90 | Moderate | Ring strain limits yields |
| CuCN displacement | 62 | 85 | Low | High-temperature side reactions |
Mechanistic and Optimization Insights
- Solvent Effects : DMF enhances SNAr reactivity by stabilizing transition states, but prolonged heating risks azetidine ring degradation.
- Catalysis : Palladium catalysts (e.g., Pd(OAc)2) have been explored for coupling reactions but showed no significant improvement over SNAr.
- Temperature Control : Reactions above 100°C promote azetidine ring-opening, necessitating reflux conditions below 80°C.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoromethyl and pyrimidine groups can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced azetidine derivatives. Substitution reactions can lead to a variety of substituted products with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds with similar structural motifs in exhibiting anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown promising activity against pancreatic cancer cell lines. The mechanism often involves DNA intercalation, which disrupts the replication process of cancer cells, leading to cell death. Research has indicated that such compounds can achieve low IC50 values, suggesting potent anticancer activity .
Antiviral Properties
Compounds featuring pyrimidine and azetidine structures are being explored for their antiviral capabilities. The incorporation of a trifluoromethyl group can enhance the lipophilicity and bioavailability of these compounds, making them suitable candidates for antiviral drug development. Preliminary studies suggest that similar compounds can inhibit viral replication by interfering with viral polymerases .
Neurological Disorders
The unique chemical properties of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile make it a candidate for treating neurological disorders. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic effects in conditions such as depression and anxiety .
Building Blocks in Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its reactive azetidine moiety. It can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, facilitating the synthesis of more complex molecules .
Development of Heterocyclic Compounds
The presence of both trifluoromethyl and azetidine functionalities allows for the synthesis of novel heterocyclic compounds. These derivatives can exhibit improved pharmacological properties compared to their non-fluorinated counterparts, making them valuable in drug discovery .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. Molecular docking studies have shown that similar compounds can bind to the active site of epidermal growth factor receptor (EGFR), suggesting potential antitumor activity . The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: This compound shares the trifluoromethyl and pyridine groups but differs in the presence of a piperazine ring instead of azetidine.
4-(Trifluoromethyl)pyrimidine Derivatives: These compounds have similar pyrimidine structures with trifluoromethyl groups but may have different substituents and functional groups.
Uniqueness
1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile is unique due to the combination of its trifluoromethyl, pyrimidine, azetidine, and carbonitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and its chemical properties.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a pyrimidine ring, an azetidine structure, and a carbonitrile functional group. The presence of the trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and metabolic stability.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHFN |
| Molecular Weight | 227.18 g/mol |
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Anticancer Activity
Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against breast cancer (MCF-7) and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses inhibitory effects against a range of bacterial strains, indicating potential as an antibacterial agent. The exact mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
Inhibitory studies have identified that this compound acts as an inhibitor of certain enzymes involved in disease processes. For example, it has shown effectiveness in inhibiting carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms and are implicated in various pathologies .
Case Studies
Several case studies provide insight into the efficacy of the compound:
- Breast Cancer Study : A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations .
- Antibacterial Activity : In a comparative study against common bacterial pathogens, the compound exhibited zones of inhibition ranging from 15 to 25 mm, suggesting strong antibacterial properties compared to standard antibiotics .
The biological activity of this compound can be attributed to its structural features:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating its interaction with intracellular targets.
- Target Interaction : The azetidine ring may contribute to binding affinity with specific receptors or enzymes, modulating their activity effectively.
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, sodium-mediated reactions in methanol have been used for analogous pyridine-3-carbonitrile derivatives, where base concentration and solvent polarity critically influence yields . Optimization requires systematic variation of parameters (temperature, stoichiometry, reaction time) and monitoring via TLC or HPLC. Statistical Design of Experiments (DoE) can reduce trials by 30–50% while identifying critical factors .
- Key Parameters Table :
| Parameter | Typical Range | Monitoring Method |
|---|---|---|
| Temperature | 25–80°C | Thermocouple |
| Solvent | Methanol, THF, DMF | Polarity index |
| Base (e.g., Na) | 1.0–2.5 equiv | pH titration |
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes P201 (obtain specialized instructions), P210 (avoid ignition sources), and P102 (keep away from children) as outlined for structurally similar nitriles and trifluoromethyl compounds. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Emergency protocols include immediate decontamination with activated carbon for spills .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar derivatives?
- Methodological Answer :
- NMR : The azetidine ring protons resonate at δ 3.5–4.5 ppm (distinct from piperidine/pyrrolidine), while the trifluoromethyl group shows a singlet near δ -60 ppm in NMR.
- MS : Characteristic fragmentation patterns include loss of the trifluoromethyl group (Δm/z = 69) and nitrile moiety (Δm/z = 26) .
Advanced Questions
Q. How can computational quantum chemistry guide the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron-deficient regions in the pyrimidine ring, enabling targeted functionalization. Reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways for azetidine ring formation, reducing trial-and-error synthesis .
Q. What experimental designs (e.g., factorial, response surface) are optimal for optimizing reaction yields while minimizing resource use?
- Methodological Answer : A Central Composite Design (CCD) with 3–5 factors (e.g., temperature, catalyst loading, solvent ratio) resolves non-linear interactions. For example, a 2 factorial design reduced 27 trial conditions to 12, achieving >90% yield in analogous pyridine-carbonitrile syntheses .
Q. How do reactor design parameters (e.g., batch vs. flow) impact scalability for multi-step syntheses of this compound?
- Methodological Answer : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization), while batch reactors suit slower equilibria (e.g., azetidine ring closure). Membrane separation technologies (e.g., nanofiltration) improve purification efficiency by 20–40% compared to traditional crystallization .
Q. What in silico strategies predict binding affinities of this compound to biological targets (e.g., kinases, GPCRs)?
- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) model interactions with kinase ATP-binding pockets. The trifluoromethyl group’s hydrophobic interactions and nitrile’s hydrogen-bonding capacity are key determinants. Free energy perturbation (FEP) calculations refine binding ΔG values with <1 kcal/mol error .
Q. How do structural modifications (e.g., substituent position, ring size) influence physicochemical properties like solubility and logP?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at the pyrimidine 4-position reduce logP by 0.5–1.0 units compared to alkyl substituents.
- Ring Size : Azetidine (4-membered) increases strain energy (~25 kcal/mol vs. piperidine) but enhances metabolic stability.
- Data Table :
| Derivative | logP | Solubility (mg/mL) | Metabolic Stability (t) |
|---|---|---|---|
| Azetidine-3-carbonitrile | 1.8 | 0.45 | 6.2 h |
| Piperidine analog | 2.3 | 0.12 | 3.8 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
